molecular formula C7H3F4NO2 B1409331 2-Fluoro-3-(trifluoromethyl)isonicotinic acid CAS No. 1227565-40-3

2-Fluoro-3-(trifluoromethyl)isonicotinic acid

Cat. No.: B1409331
CAS No.: 1227565-40-3
M. Wt: 209.1 g/mol
InChI Key: MHPRXPLIAYUQOO-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethyl)isonicotinic acid is a fluorinated heterocyclic compound with the molecular formula C7H3F4NO2. It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 3 of the pyridine ring are replaced by a fluorine atom and a trifluoromethyl group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethyl)isonicotinic acid typically involves multiple steps. One common method starts with 2-chloro-3-nitropyridine as the raw material. The synthetic route includes the following steps :

    Trifluoromethylation: 2-chloro-3-nitropyridine reacts with trifluoromethyl trimethylsilane in the presence of cuprous iodide and 1,10-phenanthroline in dimethylformamide (DMF) to produce 2-trifluoromethyl-3-nitropyridine.

    Fluorination: The obtained 2-trifluoromethyl-3-nitropyridine undergoes a reflux reaction with tetrabutylammonium fluoride in acetonitrile, dimethyl sulfoxide (DMSO), or DMF to yield 2-trifluoromethyl-3-fluoropyridine.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for higher yields and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while oxidation and reduction can yield different functionalized derivatives .

Scientific Research Applications

2-Fluoro-3-(trifluoromethyl)isonicotinic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to form strong interactions with enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)isonicotinic acid
  • 3-Fluoroisonicotinic acid
  • 2-Fluoroisonicotinic acid

Uniqueness

2-Fluoro-3-(trifluoromethyl)isonicotinic acid is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile compared to similar compounds .

Properties

IUPAC Name

2-fluoro-3-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-5-4(7(9,10)11)3(6(13)14)1-2-12-5/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPRXPLIAYUQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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